1-Butene, 4-ethoxy-

Description

Nomenclature and Classification within Contemporary Organic Chemistry

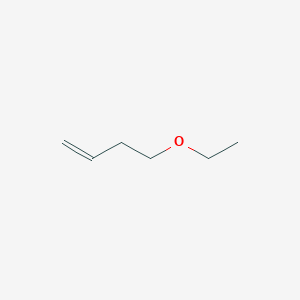

In the systematic nomenclature of organic chemistry as defined by the International Union of Pure and Applied Chemistry (IUPAC), "1-Butene, 4-ethoxy-" clearly describes the molecule's structure. The name indicates a four-carbon chain (butene) with a double bond at the first carbon (1-Butene) and an ethoxy group (-OCH2CH3) attached to the fourth carbon. An alternative, acceptable name is 3-butenyl ethyl ether. libretexts.orglibretexts.org

These compounds are classified as unsaturated ethers. The presence of the terminal double bond, or olefinic functionality, makes them more reactive than their saturated ether counterparts. wikipedia.org According to functional group priority rules in IUPAC nomenclature, the alkene group is given priority in naming when no higher priority group is present. youtube.com

Significance of Ethers Bearing Terminal Alkene Moieties in Chemical Research

Ethers containing terminal alkene groups are valuable intermediates in organic synthesis. The terminal double bond is amenable to a wide variety of chemical transformations, including polymerization, oxidation, and addition reactions, allowing for the introduction of diverse functional groups. pressbooks.pub The ether functional group, being relatively inert under many reaction conditions, can act as a stable backbone or a directing group in these transformations. libretexts.org These hybrid molecules are particularly useful in the synthesis of more complex structures, where the terminal alkene can be selectively functionalized without affecting the ether linkage.

Distinctive Structural Features of 1-Butene (B85601), 4-ethoxy- and Their Chemical Implications

The structure of 1-Butene, 4-ethoxy- is characterized by the spatial arrangement of its alkyl ether chain and the electronic nature of its terminal double bond. These features dictate its reactivity and physical properties.

Computational studies on similar unsaturated ethers suggest that the molecule will adopt a staggered conformation to alleviate torsional strain. oup.com The presence of the oxygen atom influences the conformational preferences due to its lone pairs of electrons and its electronegativity, which can lead to specific gauche and anti arrangements being favored. For instance, the anti conformation, where the terminal vinyl group and the ethyl group are furthest apart, is generally the most stable.

Table 1: Predicted Stable Conformations of 1-Butene, 4-ethoxy-

| Conformation | Dihedral Angle (C1-C2-C3-O) | Relative Energy | Description |

| Anti | ~180° | Lowest | The bulkiest groups (vinyl and ethoxy) are farthest apart, minimizing steric strain. |

| Gauche | ~60° | Higher | The vinyl and ethoxy groups are closer, leading to some steric interaction. |

| Eclipsed | 0° | Highest | The groups are aligned, resulting in significant torsional and steric strain. |

This table is based on general principles of conformational analysis for similar molecules.

The terminal double bond in 1-Butene, 4-ethoxy- is the primary site of reactivity. The pi (π) bond, being weaker than the sigma (σ) bond, is susceptible to attack by electrophiles. libretexts.org The electron density of this double bond is subtly influenced by the distant ether oxygen. While the inductive effect of the electronegative oxygen atom can withdraw some electron density from the alkyl chain, this effect diminishes with distance.

Table 2: General Properties of 1-Butene, 4-ethoxy-

| Property | Value | Source |

| Molecular Formula | C6H12O | libretexts.org |

| Molar Mass | 100.16 g/mol | libretexts.org |

| Appearance | Colorless liquid (predicted) | General observation for similar compounds |

| Boiling Point | ~94-95 °C (for 1-ethoxy-1-butene) | yale.edu (for a related isomer) |

| Solubility | Slightly soluble in water, soluble in organic solvents | libretexts.org (general ether properties) |

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQFBUMLBKKLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44611-46-3 | |

| Record name | 4-ethoxybut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Butene, 4 Ethoxy and Analogous Ethoxybutenes

Strategic Approaches to the Synthesis of 1-Butene (B85601), 4-ethoxy-

The synthesis of 1-Butene, 4-ethoxy- (also known as 4-ethoxy-1-butene) chemspider.com centers on the formation of an ether linkage between an ethyl group and a four-carbon butene chain. The primary strategic consideration is which precursor will serve as the nucleophile and which will be the electrophile. The most prominent and versatile method for this purpose is the Williamson ether synthesis, a reaction developed in 1850 that remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction typically involves an alkoxide nucleophile reacting with a primary alkyl halide in an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

Two main retrosynthetic pathways can be envisioned for 1-Butene, 4-ethoxy-:

Pathway A: Disconnecting the ether bond at the oxygen-ethyl carbon bond. This approach involves the etherification of a hydroxy-substituted butene precursor, such as 3-buten-1-ol (B139374). The alcohol is converted to its conjugate base (an alkoxide), which then acts as a nucleophile to attack an ethyl halide.

Pathway B: Disconnecting the ether bond at the oxygen-butyl carbon bond. This strategy utilizes a halogenated butene intermediate, like 4-bromo-1-butene (B139220) or 4-chloro-1-butene (B1662094), which serves as the electrophile for attack by an ethoxide ion (e.g., sodium ethoxide).

The choice between these pathways depends on the availability and reactivity of the starting materials, as well as considerations for regioselectivity to avoid the formation of isomeric byproducts.

| Synthetic Strategy | Butene Precursor (Function) | Ethyl Precursor (Function) | Key Reaction Type |

| Pathway A | 3-Buten-1-ol (Nucleophile precursor) | Ethyl halide (e.g., Ethyl bromide) (Electrophile) | Williamson Ether Synthesis |

| Pathway B | 4-Halo-1-butene (e.g., 4-Chloro-1-butene) (Electrophile) | Sodium Ethoxide (Nucleophile) | Williamson Ether Synthesis |

Etherification Reactions of Hydroxy-Substituted Butenes as Precursors

This approach utilizes a hydroxy-substituted butene, specifically 3-buten-1-ol, as the starting material. The synthesis follows the classic Williamson ether synthesis mechanism. masterorganicchemistry.comyoutube.com The process involves two fundamental steps:

Deprotonation of the Alcohol : The alcohol (3-buten-1-ol) is a weak acid and must be converted into a more potent nucleophile. khanacademy.org This is achieved by reacting it with a strong base to form an alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose because its byproduct, hydrogen gas, simply bubbles out of the solution and does not interfere with the subsequent reaction. youtube.com The resulting species is the sodium salt of the buten-1-ol, a butenoxide anion.

Nucleophilic Substitution : The generated alkoxide anion then undergoes an SN2 reaction with a primary alkyl halide, such as ethyl bromide or ethyl iodide. youtube.comyoutube.com The alkoxide attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group and forming the new carbon-oxygen bond of the ether.

The reaction is highly effective for primary alkyl halides. Using secondary or tertiary halides is generally avoided as it can lead to competing elimination reactions, reducing the yield of the desired ether product. masterorganicchemistry.comyoutube.com

Synthetic Routes Involving Halogenated Butene Intermediates

An alternative and equally viable route involves using a halogenated butene as the electrophilic substrate. wikipedia.org In this scenario, the nucleophile is an ethoxide ion, typically introduced as sodium ethoxide (NaOEt) or potassium ethoxide. Sodium ethoxide can be prepared by reacting sodium metal with ethanol (B145695).

The core of this method is the SN2 reaction between the ethoxide and a primary halogenated butene, such as 4-chloro-1-butene or 4-bromo-1-butene. wikipedia.org The ethoxide ion attacks the carbon atom bonded to the halogen, leading to the displacement of the halide ion and the formation of 1-Butene, 4-ethoxy-. chegg.com

This pathway is favored because primary alkyl halides are excellent substrates for SN2 reactions, minimizing the potential for side reactions like elimination, especially when a strong, unhindered nucleophile like ethoxide is used. masterorganicchemistry.comyoutube.com For example, the reaction of sodium ethoxide with chloroethane (B1197429) is a classic illustration used to form diethyl ether. wikipedia.org A similar principle applies here, where 4-chloro-1-butene would react with sodium ethoxide to yield the target molecule and sodium chloride.

Catalytic Systems and Reaction Condition Optimization in 1-Butene, 4-ethoxy- Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 1-Butene, 4-ethoxy- synthesis while minimizing byproducts. numberanalytics.com Key parameters that can be adjusted include temperature, catalyst, solvent, and reactant concentrations. numberanalytics.com

Temperature : The reaction temperature affects the rate of both the desired substitution reaction and potential side reactions. numberanalytics.com For the Williamson ether synthesis, temperatures are often chosen to ensure a sufficient reaction rate without promoting elimination, which becomes more favorable at higher temperatures. youtube.com

Solvent : The choice of solvent is important as it must solubilize both the alkoxide and the alkyl halide. Protic solvents like ethanol can be used, but aprotic polar solvents such as DMF or DMSO can sometimes accelerate SN2 reactions. masterorganicchemistry.com

Catalyst : While the Williamson ether synthesis itself is not typically catalytic, the synthesis of its precursors can be. For instance, the selective dimerization of ethylene (B1197577) to produce 1-butene is a critical industrial process that relies on sophisticated catalyst systems, often based on titanium compounds like titanium tetrabutoxide activated by triethylaluminum. ijcea.orggoogle.com Modifiers such as THF or promoters like 1,2-dichloroethane (B1671644) can be added to improve the selectivity for 1-butene over other oligomers and polymers. ijcea.org

Reactant Concentration : Adjusting the concentration of reactants can influence the reaction rate and help suppress the formation of side products. numberanalytics.com

Systematic optimization can be performed by varying these parameters to identify the ideal balance for achieving high efficiency. mdpi.com

| Parameter | Influence on Synthesis | Optimization Goal |

| Temperature | Affects reaction rate and selectivity (substitution vs. elimination). numberanalytics.com | Balance reaction speed with minimizing elimination byproducts. |

| Pressure | Primarily relevant for reactions involving gaseous precursors like ethylene. numberanalytics.com | Ensure sufficient concentration of gaseous reactants in the liquid phase. thieme-connect.de |

| Solvent | Influences nucleophile strength and reactant solubility. | Choose a solvent that enhances the SN2 pathway. masterorganicchemistry.com |

| Catalyst/Promoter | Crucial for the synthesis of precursors (e.g., 1-butene from ethylene). ijcea.org | Achieve high selectivity and yield for the desired precursor. nih.gov |

Regioselective and Stereoselective Control in the Formation of Ethoxybutenes

Regioselectivity refers to controlling the specific location of bond formation in a molecule, a critical aspect in the synthesis of ethoxybutenes to avoid isomeric impurities. numberanalytics.com

For the synthesis of 1-Butene, 4-ethoxy-, achieving high regioselectivity means ensuring the ethoxy group attaches exclusively to the fourth carbon. This is best accomplished by using precursors where the reactive site (hydroxyl or halogen) is already at the desired position, such as 3-buten-1-ol or 4-halo-1-butene.

Using an isomeric precursor like 3-chloro-1-butene (B1220285) would lead to a different regioisomer, 3-ethoxy-1-butene. chegg.com Furthermore, under conditions that favor an SN1 mechanism (e.g., using a weak nucleophile like ethanol instead of sodium ethoxide), the reaction of 3-chloro-1-butene can lead to a mixture of products, including both 3-ethoxy-1-butene and the rearranged product 1-ethoxy-2-butene, due to the formation of a resonance-stabilized allylic carbocation intermediate. chegg.com Therefore, enforcing SN2 conditions with a strong nucleophile is key to preventing such rearrangements. wikipedia.org

Stereoselectivity, the control of the spatial orientation of atoms, becomes important when synthesizing chiral ethoxybutene analogs. nih.govresearchgate.net The Williamson ether synthesis, being an SN2 reaction, proceeds with a backside attack by the nucleophile, resulting in an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com If a chiral, optically pure butene precursor were used (e.g., (R)-4-halo-1-butene), the resulting ether product would have the opposite (S) configuration at that carbon center. This stereospecificity is a powerful feature for the synthesis of structurally defined molecules. nih.gov

Development of Continuous-Flow Processes for Scalable Synthesis

For the large-scale and industrial production of chemicals like 1-Butene, 4-ethoxy-, continuous-flow synthesis offers significant advantages over traditional batch processing. scielo.brrsc.org In a flow reactor, reactants are continuously pumped through a tube or microreactor where the reaction occurs, and the product is collected at the outlet. nih.gov

Key benefits of this technology include:

Enhanced Safety : Flow systems handle only small volumes of reactive material at any given moment, and the high surface-area-to-volume ratio allows for superior heat dissipation. This is particularly important for managing highly exothermic reactions or when using hazardous reagents. thieme-connect.denih.gov

Improved Control and Efficiency : Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, often leading to higher yields, better selectivity, and purer products. nih.gov

Scalability : Scaling up production can often be achieved by simply running the system for a longer duration or by "numbering-up," which involves operating multiple reactors in parallel. scielo.br

A continuous-flow process for synthesizing 1-Butene, 4-ethoxy- could involve pumping a stream of the alkoxide and a stream of the halogenated butene to a T-junction, where they mix and enter a heated coil reactor. thieme-connect.de Research into the continuous-flow synthesis of other complex molecules has demonstrated significant increases in yield and reductions in reaction time compared to batch methods. doi.org This approach provides a practical and efficient pathway for the scalable and sustainable synthesis of ethoxybutenes. scielo.brdoi.org

Mechanistic Studies of 1 Butene, 4 Ethoxy Reactivity

Electrophilic Addition Reactions at the Terminal Olefinic Center

The terminal double bond in 1-Butene (B85601), 4-ethoxy- is susceptible to electrophilic attack, a characteristic reaction pathway for alkenes. The ethoxy group, being an electron-donating group via resonance and inductive effects, can influence the electron density distribution around the double bond and potentially affect the regioselectivity and rate of these additions.

Investigation of Catalytic Hydrogenation Pathways

Catalytic hydrogenation of 1-Butene, 4-ethoxy- involves the addition of hydrogen across the double bond to form 1-ethoxybutane. This process typically employs heterogeneous catalysts such as palladium, platinum, or nickel. The mechanism generally involves the adsorption of hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The presence of the ether oxygen might influence catalyst binding or surface interactions, though specific mechanistic studies detailing these effects for 4-ethoxy-1-butene are not widely reported in the initial search results. The general mechanism involves:

Adsorption: Hydrogen molecules dissociate into atoms and adsorb onto the catalyst surface. The alkene also adsorbs onto the surface, typically through π-electron interaction with the metal.

Hydrogen Transfer: Hydrogen atoms from the catalyst surface add sequentially to the carbon atoms of the double bond.

Desorption: The saturated alkane product desorbs from the catalyst surface.

Mechanistic Elucidation of Other Electrophilic Transformations

Reactions Involving the Ether Moiety and Alkyl Chain Functionalization

The ether linkage (C-O-C) in 1-Butene, 4-ethoxy- is generally stable under neutral or basic conditions but can be cleaved under acidic conditions, particularly with strong acids like HBr or HI. Acid-catalyzed ether cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on one of the carbon atoms bonded to the oxygen. For 1-Butene, 4-ethoxy-, cleavage could yield ethanol (B145695) and a brominated or iodinated butane (B89635) derivative, depending on which C-O bond is attacked. The alkyl chain itself is relatively unreactive unless activated by specific functional groups or reaction conditions, making direct functionalization of the saturated alkyl chain less common compared to reactions at the double bond.

Rearrangement Processes within the Butene Skeleton and Their Mechanistic Pathways

Under acidic conditions, alkenes can undergo skeletal rearrangements via carbocation intermediates. For 1-Butene, 4-ethoxy-, protonation of the double bond would form a secondary carbocation. This carbocation could potentially rearrange through hydride or alkyl shifts if a more stable carbocation can be formed. For instance, a hydride shift could lead to a primary carbocation, which is generally less favorable. However, if the ethoxy group's oxygen can participate, or if specific catalysts are used, other rearrangements might occur. Detailed mechanistic studies on specific rearrangements of 1-Butene, 4-ethoxy- are not prominent in the initial search findings.

Comparative Analysis of Reactivity Profiles with Isomeric Ethoxybutenes

Comparing the reactivity of 1-Butene, 4-ethoxy- with its isomers, such as 2-ethoxy-1-butene or 1-ethoxy-2-butene, would highlight the influence of the double bond's position and the ethoxy group's placement on reactivity. For example, electrophilic additions to 2-ethoxy-1-butene would involve a different carbocation intermediate due to the internal double bond. The relative stability of these intermediates, influenced by the ethoxy group's position, would dictate differences in reaction rates and regioselectivity. However, specific comparative studies are not detailed in the initial search results.

Reactions as Precursors for Complex Chemical Structures (e.g., related to 4-ethoxy-1,1,1-trifluoro-3-buten-2-one)

1-Butene, 4-ethoxy- can serve as a building block for more complex molecules. Its terminal alkene functionality can be utilized in various coupling reactions or functionalizations. The provided example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, suggests potential applications in synthesizing fluorinated organic compounds. Such syntheses might involve reactions that introduce the trifluoromethyl group and modify the existing structure, possibly through reactions at the double bond or functionalization of the alkyl chain after initial transformations. However, specific reaction pathways and detailed research findings for 1-Butene, 4-ethoxy- acting as a precursor for this particular compound are not detailed in the initial search results.

Computational and Theoretical Chemistry of 1 Butene, 4 Ethoxy

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical (QM) methods are fundamental to understanding the electronic distribution and bonding within a molecule. For 1-Butene (B85601), 4-ethoxy-, QM calculations can predict the nature of covalent bonds, the distribution of electron density, and the energies of molecular orbitals. Techniques such as Density Functional Theory (DFT), often employing functionals like B3LYP, coupled with various basis sets (e.g., 6-31G*, 6-31+G(d,p)), are standard for investigating molecular electronic structure and bonding benchchem.comacs.orgresearchgate.netaip.org. These calculations can yield detailed information about bond lengths, bond angles, atomic charges, and molecular orbital energies, which are critical for predicting chemical reactivity. Electron momentum spectroscopy, combined with theoretical analysis, has also been used to study the electronic structure of similar alkenes like 1-butene nih.gov.

Table 1: Physicochemical Properties of 1-Butene, 4-ethoxy-

| Property | Value | Source |

| IUPAC Name | 4-ethoxybut-1-ene | nih.gov |

| CAS Number | 44611-46-3 | nih.gov |

| Molecular Formula | C₆H₁₂O | nih.gov |

| Molecular Weight | 100.16 g/mol | nih.gov |

| Synonyms | 1-Butene, 4-ethoxy-; 3-Butenyl ethyl ether | nih.gov |

Computational Modeling of Conformational Landscapes and Energy Barriers

Molecules like 1-Butene, 4-ethoxy- possess flexible structures that can adopt various spatial arrangements, known as conformers. Computational modeling is essential for mapping these conformational landscapes and identifying the energy differences between them. Studies on 1-butene itself have explored its different conformers, such as the C₁ and C<0xE2><0x82><0x95> forms, and the energy associated with their interconversion researchgate.net. Furthermore, computational methods are employed to calculate energy barriers for various chemical transformations, including rotations around single bonds and the transition states involved in reactions. For instance, energy barriers for the decomposition of ethoxy species in catalytic processes have been computationally determined researchgate.net, and similar approaches can be applied to predict barriers for potential reactions involving 1-Butene, 4-ethoxy-.

Table 2: Example Energy Barriers for Related Reactions (Illustrative)

| Reaction Type / Process | Example Energy Barrier (kcal/mol) | Method/Context | Source |

| Ethanol (B145695) to Ethylene (B1197577) (via ether) | 1.21 | DFT calculation for ether formation | rsc.org |

| Ethoxy decomposition (8-MR) | 43.4 | DFT calculation for concerted mechanism | researchgate.net |

| Ethoxy decomposition (12-MR) | 35.0 | DFT calculation for stepwise mechanism | researchgate.net |

| Butene Isomerization (1-butene to trans-2-butene) | Varies | Theoretical kinetics analysis (Waddington mech.) | acs.org |

Kinetic and Thermodynamic Parameters for Proposed Reaction Mechanisms

Understanding the kinetics and thermodynamics of chemical reactions is paramount for predicting reaction feasibility and rates. Kinetic parameters, such as rate constants and activation energies, describe how fast a reaction proceeds, while thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, dictate the spontaneity and equilibrium position of a reaction. Computational methods, including DFT, coupled with statistical mechanics theories like RRKM theory, are widely used to calculate these parameters for elementary reaction steps acs.orgacs.orgacs.orgcapes.gov.br. For 1-Butene, 4-ethoxy-, these calculations could predict its behavior in various reaction mechanisms, such as dehydration, oxidation, or polymerization. Thermodynamic data for the parent compound, 1-butene, provides a basis for understanding such properties nist.gov.

Table 3: Example Thermodynamic Data for 1-Butene (Illustrative)

| Property | Value (J/mol·K) | Temperature (K) | Reference |

| Constant Pressure Heat Capacity (gas) | 85.56 | 273.15 | nist.gov |

| Constant Pressure Heat Capacity (gas) | 85.98 | 300 | nist.gov |

| Standard Entropy (liquid) | 229.06 | N/A | nist.gov |

| Standard Entropy (liquid) | 227.0 | N/A | nist.gov |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for exploring reaction mechanisms, identifying transition states, and calculating activation energies. By mapping the potential energy surface, DFT studies can reveal the step-by-step process of a chemical reaction, including the structures of reactive intermediates and the energetic barriers that govern the reaction rate. For molecules like 1-Butene, 4-ethoxy-, DFT can be applied to predict its reactivity in various transformations, such as its potential role in catalytic processes or organic synthesis benchchem.comresearchgate.netrsc.orgcapes.gov.brrsc.orgacs.orgacs.org. Common DFT approaches involve using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to accurately model the electronic interactions and optimize the geometries of reactants, transition states, and products benchchem.comacs.orgresearchgate.netaip.org. These studies can provide detailed insights into reaction pathways and the factors influencing selectivity.

Table 4: Example DFT Calculation Parameters and Results for Related Reactions (Illustrative)

| Study Focus | DFT Functional / Basis Set | Calculated Parameter | Example Value (eV) | Source |

| Ethanol dehydration to butenes | B3LYP/6-31G* | Energy barrier (R8) | 1.21 | rsc.org |

| Alkoxide formation in H-ZSM-5 | DFT | Activation energy (proton transfer) | Dependent on site | acs.org |

| Decomposition of β-nitrate-alkoxy radicals | DFT | Decomposition rate | Slower than β-OH | rsc.org |

| 1-Butene polymerization (propagation) | DFT | ΔG#T-P (1-butene) | 4.6 kcal/mol | nih.gov |

| Reaction of OH with C₂H₄ (intermediate INT1) | DFT | Barrier from INT1 to channel (3) | 140.5 kJ/mol | acs.org |

Theoretical Predictions of Undiscovered Reactivity and Selectivity

Theoretical predictions play a crucial role in anticipating novel reactivity and guiding experimental investigations. By employing computational methods, researchers can explore hypothetical reaction pathways, predict the formation of transient intermediates, and forecast the selectivity of reactions involving 1-Butene, 4-ethoxy-. For instance, DFT calculations have been instrumental in understanding and predicting the regioselectivity and stereoselectivity in olefin polymerization nih.govfrontiersin.orgresearchgate.net, as well as in elucidating complex reaction mechanisms in catalysis rsc.orgrsc.orgacs.org. Such theoretical insights can identify optimal reaction conditions, suggest new synthetic routes, and help in the design of catalysts for specific transformations, thereby accelerating the discovery of new chemical processes and applications for molecules like 1-Butene, 4-ethoxy-.

Applications in Advanced Organic Synthesis and Polymer Science

1-Butene (B85601), 4-ethoxy- as a Versatile Synthetic Building Block and Intermediate

1-Butene, 4-ethoxy-, also known as 3-butenyl ethyl ether, incorporates two key reactive sites: a terminal carbon-carbon double bond and an ether linkage. This duality makes it a potentially versatile building block for constructing more complex molecules. The terminal alkene is susceptible to a wide array of addition and functionalization reactions, while the ethoxy group introduces polarity and can act as a hydrogen bond acceptor.

The alkene moiety can undergo numerous transformations common in organic synthesis. For instance, it can participate in electrophilic addition reactions with reagents like hydrogen halides or be subjected to oxidation to form epoxides or diols. Its structure is analogous to other functionalized 1-butenes, such as 4-phenyl-1-butene, which is used as a substrate in cobalt-catalyzed hydrochlorination reactions to produce (3-chlorobutyl)benzene orgsyn.org. Similarly, 1-Butene, 4-ethoxy- could be used to introduce an ethoxybutyl fragment into a target molecule.

Strategies for Incorporation into Complex Molecular Architectures

The incorporation of the 1-Butene, 4-ethoxy- unit into larger, more complex molecular frameworks can be achieved through several established synthetic strategies. The terminal double bond is a key handle for carbon-carbon bond formation.

Alkoxymercuration-Demercuration: This method can be used to add an alcohol across the double bond in a Markovnikov fashion, potentially converting the butene into a diol derivative where one hydroxyl is protected as an ethyl ether. This is a standard method for hydrating alkenes to form ethers masterorganicchemistry.com.

Hydroboration-Oxidation: This two-step reaction sequence would allow for the anti-Markovnikov addition of water across the double bond, yielding 4-ethoxybutan-1-ol. This transformation provides a route to introduce a primary alcohol functionality at the terminus of the four-carbon chain.

Metathesis Reactions: Olefin metathesis provides a powerful tool for C-C bond formation. 1-Butene, 4-ethoxy- could potentially undergo cross-metathesis with other alkenes to create longer-chain, functionalized olefins.

Heck Reaction: The terminal alkene could be coupled with aryl or vinyl halides in a palladium-catalyzed Heck reaction, attaching the 4-ethoxybutenyl group to aromatic or vinylic systems.

These strategies highlight the potential of 1-Butene, 4-ethoxy- to serve as a four-carbon synthon that imparts both an ether functionality and a reactive handle for further molecular elaboration.

Investigation of its Role in Polymerization Processes

The presence of a terminal double bond suggests that 1-Butene, 4-ethoxy- has potential as a monomer for addition polymerization chemguide.co.uk. The polymerization of alkenes is a cornerstone of the polymer industry, producing a vast range of materials with diverse properties chemguide.co.uklibretexts.org.

1-Butene, 4-ethoxy- can be considered a functionalized derivative of 1-butene, a well-known monomer. The polymerization of 1-butene, typically using Ziegler-Natta or metallocene catalysts, yields poly(1-butene) (PB-1), a semicrystalline thermoplastic valued for its creep resistance and toughness rsc.orgresearchgate.netrsc.org.

By analogy, 1-Butene, 4-ethoxy- could be homopolymerized or copolymerized with other olefins to create novel polymeric materials. The resulting polymer, poly(1-butene, 4-ethoxy-), would feature a pendant -(CH2)2-O-CH2CH3 group on every other carbon of the polymer backbone. The incorporation of this polar ether side chain would be expected to significantly alter the properties of the material compared to non-polar polyolefins like poly(1-butene). The synthesis of functionalized poly(1-butene) through post-polymerization modification of polybutadiene demonstrates the interest in creating polar poly(1-butene) variants rsc.orgrsc.org. Using 1-Butene, 4-ethoxy- as a monomer offers a more direct route to such functionalized materials.

The ethoxy group in 1-Butene, 4-ethoxy- is relatively remote from the polymerizable double bond, separated by two methylene (B1212753) units. This distance means its electronic influence on the double bond is minimal, primarily exerting a weak negative inductive effect. Therefore, the polymerization kinetics might be expected to be similar to that of 1-butene itself.

This is in stark contrast to vinyl ethers (R-O-CH=CH2), where the oxygen atom is directly attached to the double bond. In vinyl ethers, the oxygen's lone pairs strongly activate the double bond towards cationic polymerization via a resonance effect, making them highly reactive monomers in such systems acs.orgnih.govacs.orgnsf.gov. The polymerization of 1-Butene, 4-ethoxy- is more likely to proceed via coordination polymerization mechanisms, similar to 1-butene, rather than a cationic mechanism, because it lacks the strong activation of the double bond libretexts.org.

Regarding regioselectivity, the polymerization of α-olefins like 1-butene with Ziegler-Natta or metallocene catalysts predominantly proceeds via 1,2-insertion, where the growing polymer chain adds to the less substituted carbon of the double bond. This leads to a polymer with pendant alkyl groups. Regioerrors, such as 2,1-insertions, are typically rare but can influence polymer molecular weight and microstructure frontiersin.orgnih.gov. Given the distance of the ethoxy group from the double bond, it is not expected to alter the strong preference for 1,2-insertion observed in 1-butene polymerization frontiersin.orgnih.gov.

Table 1: Comparison of Monomer Reactivity and Polymerization Mechanism

| Monomer | Functional Group Position | Typical Polymerization Mechanism | Influence of Oxygen on Double Bond |

| Ethyl Vinyl Ether | Directly attached to C=C | Cationic acs.orgnih.gov | Strong activation (resonance) |

| 1-Butene | N/A (Alkyl group) | Coordination (Ziegler-Natta) | N/A |

| 1-Butene, 4-ethoxy- | Separated from C=C by -(CH2)2- | Coordination (Ziegler-Natta) (Predicted) | Weak deactivation (inductive) |

The introduction of the 4-ethoxybutyl side chain would have a profound impact on the polymer's microstructure and, consequently, its material properties. The physical characteristics of a polymer are highly dependent on factors like chain length, side group polarity and bulkiness, and the degree of crystallinity libretexts.org.

Crystallinity: Poly(1-butene) is known for its high crystallinity. The presence of the bulkier and more flexible ethoxybutyl side chain in poly(1-butene, 4-ethoxy-) would likely disrupt chain packing and reduce the degree of crystallinity, leading to a more amorphous material chemguide.co.uklibretexts.org. Amorphous or semi-crystalline polymers often exhibit greater transparency and flexibility compared to their highly crystalline counterparts researchgate.net.

Thermal Properties: The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is heavily influenced by side-chain structure. The flexible ethoxybutyl side chain could act as an internal plasticizer, potentially lowering the Tg compared to poly(1-butene).

Solubility: The increased polarity would likely alter the solubility of the polymer, making it more soluble in polar organic solvents compared to poly(1-butene), which is soluble in non-polar hydrocarbons.

The properties of poly(vinyl ether)s, which also contain ether linkages, demonstrate the effect of such functional groups. For example, poly(isobutyl vinyl ether) is noted for its flexibility and use in adhesives and coatings connectchemicals.com. It is plausible that poly(1-butene, 4-ethoxy-) could find use in similar applications, such as specialty adhesives, coatings, or as a polar blend component to modify other polyolefins.

Table 2: Predicted Property Comparison: Poly(1-butene) vs. Poly(1-butene, 4-ethoxy-)

| Property | Poly(1-butene) | Poly(1-butene, 4-ethoxy-) (Predicted) | Rationale |

| Side Chain | -CH2CH3 | -(CH2)2-O-CH2CH3 | Structure of monomer |

| Polarity | Non-polar | Polar | Presence of ether linkage |

| Crystallinity | Semicrystalline | Lower crystallinity / Amorphous | Bulky, flexible side chain disrupts packing libretexts.org |

| Adhesion | Poor on polar surfaces | Enhanced on polar surfaces | Increased surface energy from polar groups nsf.gov |

| Solubility | Soluble in non-polar solvents | Increased solubility in polar solvents | Like-dissolves-like principle |

Contribution to the Synthesis of Highly Functionalized Derivatives (e.g., for specialized applications like trifluoromethyl-containing compounds)

The terminal alkene of 1-Butene, 4-ethoxy- serves as a platform for introducing a wide range of functional groups, including those containing fluorine. The incorporation of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, into organic molecules is of significant interest in medicinal chemistry and materials science, as it can enhance properties like metabolic stability and lipophilicity.

Recent advances have focused on the hydrofluoroalkylation of alkenes. These methods allow for the direct addition of a fluoroalkyl group and a hydrogen atom across the double bond. For example, photocatalytic methods have been developed that use readily available fluoroalkyl carboxylic acids as the source of the fluoroalkyl radical researchgate.net. Applying such a reaction to 1-Butene, 4-ethoxy- would result in the formation of trifluoromethyl-containing ethers.

For example, the anti-Markovnikov addition of a CF3 radical to the double bond of 1-Butene, 4-ethoxy- would yield 1,1,1-trifluoro-5-ethoxypentane. This transformation converts a simple olefin into a more complex, fluorinated building block that could be used in the synthesis of pharmaceuticals or advanced materials. The versatility of such radical addition reactions provides a powerful pathway for creating highly functionalized derivatives from the 1-Butene, 4-ethoxy- scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research Contexts

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Mechanistic Studies and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in organic chemistry research, offering unparalleled insight into molecular structure and dynamics. For 4-ethoxy-1-butene, NMR is vital for confirming the presence and connectivity of its functional groups, including the vinyl group, the methylene (B1212753) and methyl protons of the ethoxy moiety, and the aliphatic chain.

High-resolution NMR, particularly ¹H NMR and ¹³C NMR, can provide detailed information about the chemical environment of each atom. For instance, the alkene protons of the terminal double bond (CH₂=CH-) typically appear in the δ 4.9-6.2 ppm range in ¹H NMR, with characteristic coupling patterns. The methylene protons adjacent to the oxygen in the ethoxy group (-O-CH₂-CH₃) are usually observed around δ 3.4-3.6 ppm, while the terminal methyl group appears as a triplet around δ 1.1-1.3 ppm. In ¹³C NMR, the alkene carbons resonate in the δ 110-145 ppm region, the ether-linked methylene carbon around δ 65-70 ppm, and the terminal methyl carbon around δ 15 ppm.

NMR is also instrumental in mechanistic studies. By analyzing the NMR spectra of reaction mixtures over time, researchers can track the disappearance of starting materials and the appearance of intermediates and products, providing direct evidence for reaction pathways. For compounds with potential stereoisomers, NMR, especially when coupled with advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used for stereochemical assignments, although for a simple linear molecule like 4-ethoxy-1-butene, stereoisomerism is not a primary concern unless chiral centers are introduced during synthesis or reaction. Studies on similar enol ethers have utilized ¹H-¹H COSY and ¹H-¹³C HSQC experiments to confirm assignments and elucidate complex reaction products uni-koeln.desbq.org.br.

Table 6.1.1: Expected ¹H NMR Chemical Shifts for 4-ethoxy-1-butene

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling (Hz) |

| Terminal CH₂= | 4.9 - 5.1 | Doublet/Multiplet | ~17, ~10 |

| Internal =CH- | 5.6 - 5.8 | Multiplet | ~17, ~7 |

| -CH₂-O- | 3.4 - 3.6 | Triplet | ~7 |

| -CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | ~7 |

| -CH₂- (alkene chain) | 1.6 - 1.8 | Multiplet | ~7 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Elucidating Reaction Products and Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that help in identifying its structure and elucidating reaction pathways. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing volatile organic compounds like 4-ethoxy-1-butene.

Upon electron ionization (EI), 4-ethoxy-1-butene would be expected to produce a molecular ion (M⁺) at m/z 100. Characteristic fragmentation pathways might involve the cleavage of the ethoxy group, leading to ions like [M-CH₂CH₃]⁺ (m/z 71) or [M-CH₂CH₂O]⁺ (m/z 57), and fragmentation of the alkyl chain. The presence of the double bond can also lead to specific fragmentation patterns. For example, McLafferty rearrangement could occur if a suitable gamma-hydrogen is available.

GC-MS analysis can identify and quantify components in a complex mixture, making it invaluable for monitoring reaction progress and identifying side products or intermediates. PubChem lists GC-MS data for 4-ethoxybut-1-ene, indicating a top peak at m/z 31, which could correspond to the fragment [CH₂=OH]⁺ or [CH₃CH₂O]⁺, and another significant peak at m/z 59, potentially from [CH₃CH₂OCH₂]⁺ or [CH₃CH₂O⁺CH₂] nih.gov. Advanced MS techniques like High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition and thus a more definitive identification of reaction products.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Monitoring Reaction Progress and Intermediates

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-ethoxy-1-butene, FT-IR can confirm the presence of key functional groups.

The characteristic absorption bands expected for 4-ethoxy-1-butene include:

C=C stretching: Typically observed in the 1640-1680 cm⁻¹ region.

C-H stretching (alkene): Around 3000-3100 cm⁻¹.

C-H stretching (alkane/ether): In the 2850-3000 cm⁻¹ region.

C-O stretching (ether): A strong band usually found between 1050-1150 cm⁻¹.

C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹).

FT-IR is particularly useful for monitoring reaction progress in situ. For example, if 4-ethoxy-1-butene is synthesized from a precursor alcohol, the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of the C-O ether stretch would indicate successful etherification. Similarly, if the compound is involved in a reaction where the double bond is consumed (e.g., hydrogenation or epoxidation), the decrease in the intensity of the C=C stretching band would signal reaction progression. Studies on related compounds often use FT-IR to confirm structural changes during reactions researchgate.netchegg.comcopernicus.orgmdpi.com.

Integration of Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying components in a mixture, thereby assessing the purity of 4-ethoxy-1-butene and analyzing complex reaction products.

Gas Chromatography (GC) is highly effective for volatile and thermally stable compounds like 4-ethoxy-1-butene. A GC analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), can separate the target compound from impurities, unreacted starting materials, or by-products. The purity is typically determined by the relative area percentage of the peak corresponding to 4-ethoxy-1-butene. For instance, GC analysis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reported purities of 97.4% and 98.0% google.com.

GC-MS combines the separation power of GC with the identification capabilities of MS. This hyphenated technique is invaluable for identifying unknown peaks in a sample, providing both retention time and mass spectral data. It is widely used in complex mixture analysis, such as in the characterization of reaction products or environmental samples copernicus.orgcsic.es.

Other chromatographic methods, like High-Performance Liquid Chromatography (HPLC), might be employed if the compound or its reaction products are less volatile or thermally sensitive, though GC is generally preferred for compounds of this nature. The careful selection and optimization of chromatographic methods are critical for accurate purity assessment and comprehensive analysis of reaction outcomes.

Table 6.4.1: Chromatographic Purity Assessment of 4-ethoxy-1-butene

| Technique | Detector | Purpose | Typical Findings for 4-ethoxy-1-butene |

| GC-FID | FID | Purity assessment, quantification | Single major peak at specific retention time; purity >97% |

| GC-MS | MS | Identification of components, purity | Molecular ion (m/z 100) and characteristic fragments; identification of impurities |

| HPLC | UV/Vis, MS | Purity assessment (if less volatile) | Peak at characteristic retention time; quantification of non-volatile impurities |

Note: Specific retention times depend on the GC column, temperature program, and carrier gas used.

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. For 1-Butene (B85601), 4-ethoxy-, research is increasingly directed towards developing more sustainable and environmentally friendly production methods. Traditional synthesis routes for ethers can involve harsh reagents and generate significant waste. To address these challenges, scientists are exploring alternative, greener pathways.

One promising approach involves the use of solid acid catalysts, such as zeolites, which offer a more environmentally acceptable alternative to traditional catalysts like aluminum chloride and hydrofluoric acid that pose significant environmental concerns. wseas.com Research into "green" versions of classic reactions like the Williamson ether synthesis is also underway, focusing on the use of weaker alkylating agents at high temperatures to improve efficiency and selectivity. researchgate.netacs.org These methods aim to minimize waste, reduce energy consumption, and utilize less toxic reagents, thereby aligning the production of 1-Butene, 4-ethoxy- with the principles of sustainable chemistry.

A key area of development is the replacement of hazardous reagents with more benign alternatives. For instance, a patented method for a related compound, 4-ethoxy-1,1,1-trifluoro-3-butene-2-ketone, highlights the replacement of pyridine with N-methylmorpholine or N-methylimidazole to improve product quality and reduce environmental pollution. researchgate.net This indicates a broader trend towards identifying and implementing safer organic bases and solvents in the synthesis of related ethers.

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The selectivity of a chemical reaction is paramount for ensuring high yields of the desired product while minimizing the formation of byproducts. In the context of 1-Butene, 4-ethoxy-, the development of novel catalytic systems is a major research focus to achieve highly selective transformations.

Recent advancements in catalysis offer promising avenues for the synthesis of ethers. For example, zeolite beta has been shown to be an effective catalyst for the ethoxylation of 1-alkenes with bioethanol in a continuous flow process, achieving high selectivity for the desired 2-ethoxy alkanes. orgsyn.org While this research focused on longer-chain alkenes, the principles could be adapted for the synthesis of 1-Butene, 4-ethoxy-.

Furthermore, research into catalytic cascade reactions for the selective production of 1-butene from ethylene (B1197577) demonstrates the potential for highly controlled synthetic pathways. researchgate.net Such selective production of the butene feedstock is a critical first step in the efficient synthesis of 1-Butene, 4-ethoxy-. The exploration of bifunctional catalysts that can facilitate multiple reaction steps in a single pot is another area of active investigation, which could significantly streamline the production process. researchgate.net

The table below summarizes some catalyst types and their potential applications in the synthesis of 1-Butene, 4-ethoxy- and related compounds.

| Catalyst Type | Potential Application in 1-Butene, 4-ethoxy- Synthesis | Key Advantages |

| Zeolites | Selective ethoxylation of 1-butene with ethanol (B145695). | Shape selectivity, thermal stability, reusability. |

| Solid Acids | Environmentally friendly alternative to traditional acid catalysts. | Reduced corrosion, easier separation from products. |

| Bifunctional Catalysts | One-pot synthesis from simpler starting materials. | Increased efficiency, reduced process steps. |

| Organocatalysts | Mild and selective etherification reactions. | Metal-free, often biodegradable. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical manufacturing. This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless automation. syrris.comnih.govresearchgate.netresearchgate.netalmacgroup.comuc.ptresearchgate.net

For the production of 1-Butene, 4-ethoxy-, the integration of its synthesis into a continuous flow system could lead to more efficient and scalable manufacturing processes. researchgate.net Automated flow chemistry platforms, which are becoming increasingly sophisticated, can accelerate reaction optimization and the synthesis of compound libraries. syrris.comresearchgate.net These platforms allow for the rapid screening of various catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of 1-Butene, 4-ethoxy-.

The development of modular autonomous flow reactors, which combine monitoring technologies with feedback algorithms, enables the self-optimization of chemical syntheses. acs.org Such systems can iteratively adjust reaction conditions to maximize yield and selectivity without human intervention, paving the way for highly efficient and intelligent manufacturing processes for specialty chemicals like 1-Butene, 4-ethoxy-.

Expansion of its Role in Bio-based Chemical Production

The transition from a fossil fuel-based economy to a bio-based one is a critical aspect of building a sustainable future. The production of chemicals from renewable resources, or biomass, is a key component of this transition. 1-Butene, 4-ethoxy- is well-positioned to play a role in this bio-based economy, as its constituent parts, ethanol and butene, can be derived from renewable feedstocks.

Bio-ethanol is commercially produced from the fermentation of sugars derived from crops like corn and sugarcane, as well as from lignocellulosic biomass. researchgate.net The production of 1,3-butadiene, a precursor to 1-butene, from bioethanol is an area of active research and development. researchgate.netresearchgate.netresearchgate.net The catalytic conversion of bio-ethanol to butadiene is being explored using various catalytic systems, with the aim of creating a sustainable and economically viable production route. researchgate.net

The development of efficient and cost-effective processes for converting biomass into these key building blocks will be crucial for the large-scale production of bio-based 1-Butene, 4-ethoxy-. This would not only reduce the carbon footprint of its production but also contribute to the diversification of the chemical industry's feedstock portfolio.

Advanced Material Science Applications Beyond Traditional Polymers

While the polymerization of vinyl ethers is a well-established field, emerging research is focused on creating advanced materials with tailored functionalities that go beyond traditional polymer applications. The unique structure of 1-Butene, 4-ethoxy-, with its terminal double bond and flexible ethoxy side chain, makes it a versatile monomer for the synthesis of novel functional polymers.

Research in this area is exploring the synthesis of polymers with specific properties for a range of applications. For example, the thiol-ene step-growth polymerization of divinyl ethers can be used to create functional, redox-tunable polymers. researchgate.net This approach allows for the incorporation of various functional groups into the polymer backbone, opening up possibilities for applications in areas such as drug delivery and responsive materials.

Furthermore, the development of associative latex thickeners using functional monomers demonstrates the potential for creating polymers with specific rheological properties for use in coatings, adhesives, and personal care products. The ability to precisely control the polymer architecture and incorporate specific functionalities at the molecular level is a key driver of innovation in this field. The exploration of 1-Butene, 4-ethoxy- as a monomer in these advanced polymerization techniques could lead to the development of new materials with unique and valuable properties for a wide array of high-performance applications.

Q & A

What experimental methodologies are recommended for synthesizing 4-ethoxy-1-butene with high regioselectivity?

The synthesis of 4-ethoxy-1-butene requires careful control of reaction conditions to achieve regioselective ethoxy group placement. Catalytic methods using acid catalysts (e.g., phosphotungstic acid) can promote etherification, as demonstrated in studies on butene derivatives . Dynamic hydrogenation pathways, such as those observed in Pd-catalyzed reactions, highlight the importance of post-transition-state dynamics in avoiding over-hydrogenation, which is critical for preserving alkene functionality . Gas chromatography (GC) and infrared (IR) spectrometry are essential for verifying product purity and structural integrity .

How can spectroscopic and chromatographic techniques resolve structural ambiguities in 4-ethoxy-1-butene derivatives?

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are pivotal for confirming molecular weight and substituent positions. For example, high-resolution MS can differentiate isomers via fragmentation patterns, while ¹³C NMR identifies ethoxy group attachment sites . GC coupled with flame ionization detection (FID) quantifies reaction intermediates, as validated in 1-butene oxidation studies .

What reaction pathways dominate the oxidation of 4-ethoxy-1-butene under varying oxygen concentrations?

Oxidation pathways involve resonance-stabilized radicals like propenyl and butenyl, as observed in 1-butene combustion studies. Kinetic modeling (e.g., Chemkin mechanisms) reveals that reactions such as C₄H₈-1 + O₂ → C₄H₇O₂ + H dominate under fuel-lean conditions, while isomer-specific pathways influence product distributions . Sensitivity analyses are critical for identifying rate-limiting steps .

How do discrepancies between experimental and modeled autoignition delays for 1-butene derivatives inform mechanism refinement?

Discrepancies at φ = 0.5 in 1-butene oxidation suggest underaccounted pathways, such as C₄H₈-1 (+M) ⇄ C₃H₅-A + CH₃(+M) . Advanced statistical tools (e.g., Bayesian optimization) can reconcile these gaps by refining rate constants and pressure dependencies .

What computational tools are effective for simulating 4-ethoxy-1-butene’s combustion kinetics?

Hierarchical mechanism development, as implemented in University of Galway’s 1-butene model, integrates sub-mechanisms for syngas, methane, and ethanol oxidation. Validation against jet-stirred reactor (JSR) and laminar flame velocity data ensures robustness . Open-source platforms like Cantera enable custom simulations for ethoxy-substituted analogs .

How can 4-ethoxy-1-butene serve as a precursor in biochemical probe design?

Structurally similar compounds, such as tert-butoxy benzene derivatives, are used as intermediates in drug design and molecular probes. The ethoxy group enhances solubility and bioavailability, enabling applications in enzyme inhibition studies . Retrosynthetic AI tools (e.g., Reaxys-based platforms) predict feasible routes for functionalizing the alkene backbone .

What environmental persistence data exist for 4-ethoxy-1-butene, and how are ecotoxicological risks assessed?

QSAR models predict a bioconcentration factor (BCF) of 17.8 for 1-butene, suggesting low bioaccumulation potential. However, ethoxy derivatives may exhibit higher persistence due to reduced biodegradability. Acute toxicity data (e.g., LD₅₀) are lacking, necessitating precautionary handling protocols .

How do steric and electronic effects of the ethoxy group influence reaction selectivity in C–C bond formation?

The ethoxy group’s electron-donating nature stabilizes carbocation intermediates in acid-catalyzed reactions, favoring Markovnikov addition. Comparative studies with methoxy and hydroxyethyl analogs reveal steric hindrance impacts reaction rates in Diels-Alder cycloadditions .

What challenges arise in quantifying trace impurities in 4-ethoxy-1-butene, and how are they mitigated?

Low volatility and polar byproducts complicate GC analysis. Derivatization (e.g., silylation) enhances detectability, while tandem MS (MS/MS) improves specificity for trace aldehydes or ketones . Method validation via spike-recovery experiments ensures accuracy .

How do advanced spectroscopic techniques address structural dynamics in 4-ethoxy-1-butene’s excited states?

Time-resolved IR spectroscopy captures transient intermediates in photochemical reactions, while density functional theory (DFT) simulations map potential energy surfaces. These methods resolve controversies in isomerization mechanisms under UV irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.